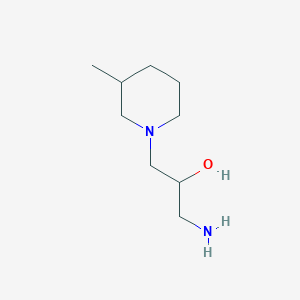

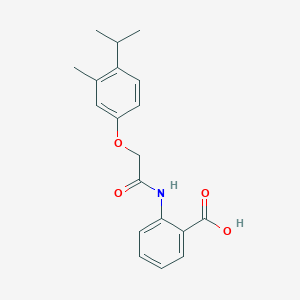

![molecular formula C15H18N4O5S3 B2740853 Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-62-6](/img/structure/B2740853.png)

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound used in scientific research. It has a molecular formula of C23H25N5O7S2 and an average mass of 547.604 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a benzoyl group and a sulfamoyl group . The exact structure can be found in the referenced resources .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

Reactions with Benzoyl Isocyanates : Research shows that benzoyl isocyanates react with compounds like ethyl (dimethylsulfuranilidene) acetate to form stable benzoylcarbamoyl-sulfonium ylides, which can be converted into oxazoles upon pyrolysis (Tsuge, Sakai, & Tashiro, 1973).

Synthesis of Analog Compounds : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors have been studied. One of the analogs showed similar potency and better solubility compared to the parent compound (Shukla et al., 2012).

Development of Fibrinogen Receptor Antagonists : A compound characterized by the presence of a trisubstituted beta-amino acid residue showed potential as a highly potent and orally active fibrinogen receptor antagonist (Hayashi et al., 1998).

Applications in Disease Treatment

Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives of thiadiazole has been explored, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Antifungal Activity : Derivatives of dimercapto-thiadiazole substituted with aroyl or ethoxycarbonyl groups have been synthesized and screened for antibacterial and antifungal activities. Some compounds showed significant activity against a range of pathogens (Jasiak et al., 2017).

Anti-Inflammatory and Anticancer Properties : Novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds showed potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular Studies and Structural Analysis

Molecular Forces Study : The structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography, highlighting the importance of certain molecular forces and structural features (Fülöp, Kălmăn, Basak, Ghosh, & Mazumdar, 1987).

Antioxidant Activity : Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have been synthesized, showing noticeable antioxidant activity. This research also highlights the regioselective alkylation and glycosylation of the thiadiazole scaffold (El Ashry et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S3/c1-4-24-12(20)9-25-15-18-17-14(26-15)16-13(21)10-5-7-11(8-6-10)27(22,23)19(2)3/h5-8H,4,9H2,1-3H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCFAVYGCZSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

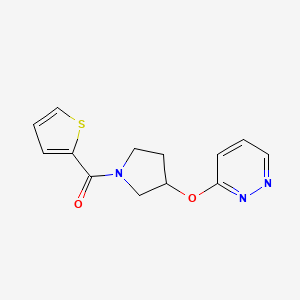

![12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2740770.png)

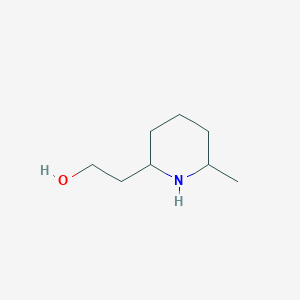

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)

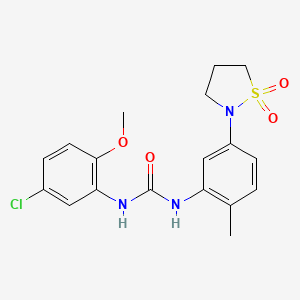

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740778.png)

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2740783.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)

![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)